N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide
Description
N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide is a synthetic organic compound characterized by the presence of a chlorophenoxy group, a methoxy group, and a nitrobenzamide moiety
Properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5/c1-27-19-11-2-13(12-18(19)23(25)26)20(24)22-15-5-9-17(10-6-15)28-16-7-3-14(21)4-8-16/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRCDMGYDPGMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with a suitable phenyl halide under basic conditions to form the chlorophenoxy intermediate.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Methoxylation: The nitrated intermediate is reacted with methanol in the presence of a base to introduce the methoxy group.
Amidation: Finally, the compound is subjected to amidation with an appropriate amine to form the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and strong acids or bases for hydrolysis.
Scientific Research Applications
N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as matrix metalloproteinases, which play a role in the degradation of extracellular matrix proteins . This inhibition can lead to reduced inflammation and tumor growth. The compound may also interact with other proteins and pathways involved in cell signaling and apoptosis.
Comparison with Similar Compounds
N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide can be compared with similar compounds such as:
N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide): This compound is known for its anthelmintic properties and is used to treat parasitic infections in livestock.
4-(4-Chlorophenyl)-4-hydroxypiperidine: This compound is a metabolite of haloperidol and is used in the treatment of psychiatric disorders.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
